molecular formula C11H16N2O4S2 B5848000 4-N-cyclopentylbenzene-1,4-disulfonamide

4-N-cyclopentylbenzene-1,4-disulfonamide

Cat. No.: B5848000
M. Wt: 304.4 g/mol
InChI Key: RNHQTZZJGGQXJK-UHFFFAOYSA-N
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Description

4-N-cyclopentylbenzene-1,4-disulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. This compound features a benzene ring substituted with two sulfonamide groups and a cyclopentyl group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-cyclopentylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of the cyclopentyl group. One common method involves the reaction of benzene-1,4-disulfonyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-N-cyclopentylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be

Properties

IUPAC Name

4-N-cyclopentylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c12-18(14,15)10-5-7-11(8-6-10)19(16,17)13-9-3-1-2-4-9/h5-9,13H,1-4H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHQTZZJGGQXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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